Histidine Monohydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNNVYOVQUKYSC-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70605-39-9, 6027-02-7 | |
| Record name | Poly(L-histidine hydrochloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Histidine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3020700 | |
| Record name | L-Histidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Histidine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14673 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Histidine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15174 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
645-35-2, 1007-42-7, 6459-59-2 | |
| Record name | (-)-Histidine monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Histidine hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidine monohydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Histidine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Histidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-histidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Histidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTIDINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to L-Histidine Monohydrochloride as a Proteinogenic Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-histidine is a proteinogenic α-amino acid, meaning it is a fundamental building block of proteins synthesized within living organisms.[1][][3] Its unique imidazole side chain possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor.[4] This property makes histidine a frequent and critical participant in enzymatic reactions, protein stabilization, and metal ion coordination.[][5] L-Histidine Monohydrochloride is the hydrochloride salt form of L-histidine, frequently used in research, cell culture, and pharmaceutical formulations due to its high solubility and stability. This guide provides an in-depth technical overview of L-histidine monohydrochloride, focusing on its physicochemical properties, biological roles, and practical applications in scientific research and drug development.
Physicochemical Properties
L-Histidine monohydrochloride is typically supplied as a white crystalline powder that is freely soluble in water. The monohydrate form is also common. The key quantitative properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₉N₃O₂ · HCl | [6] |
| C₆H₉N₃O₂ · HCl · H₂O (Monohydrate) | [6][7] | |
| Molecular Weight | 191.61 g/mol | [8] |
| 209.63 g/mol (Monohydrate) | [6][7] | |
| pKa (α-carboxyl) | 1.80 - 1.82 | [6][9] |
| pKa (α-amino) | 9.17 - 9.33 | [6][9] |
| pKa (Imidazole side chain) | ~6.0 | [][6][9][10][11] |
| Isoelectric Point (pI) | 7.59 - 7.64 | [6][9] |
| Solubility in Water (20°C) | 42 - 170 g/L | [12] |
| Appearance | White crystalline powder | [3] |
Biological Significance and Role in Proteins
As a proteinogenic amino acid, histidine is encoded by the codons CAU and CAC and incorporated into polypeptide chains during translation.[3][7] Its significance stems from the versatile chemistry of its imidazole side chain.
Acid-Base Catalysis
With a pKa of approximately 6.0, the imidazole side chain can be uncharged or positively charged depending on the local environment.[10] This allows it to readily shuttle protons, making it a key residue in the active sites of numerous enzymes where it acts as a general acid or base catalyst.[6]
Metal Ion Coordination
The nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions such as zinc, copper, iron, and nickel.[1] This property is crucial for the structure and function of metalloproteins, including hemoglobin, where histidine coordinates the iron atom in the heme group, regulating oxygen transport.[]
Protein Stability
Histidine residues contribute to the stability of folded protein structures through hydrogen bonding and electrostatic interactions.[4] In biopharmaceutical formulations, histidine is widely used as a buffer because it effectively maintains pH in the optimal stability range for most monoclonal antibodies (pH 5.5-7.0).[11][13][14] It has been shown to protect proteins against aggregation and heat stress, sometimes through direct binding interactions.[15][16]
Below is a diagram illustrating the pH-dependent protonation states of the histidine imidazole side chain, which is fundamental to its function.
Caption: Protonation states of the histidine imidazole side chain around its pKa.
Histidine Biosynthesis Pathway
In prokaryotes like E. coli, L-histidine is synthesized from phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) in a ten-step pathway catalyzed by eight enzymes.[10] This pathway is a critical link between amino acid and nucleotide metabolism.[17][18] Humans cannot synthesize histidine de novo, making it an essential amino acid that must be obtained from the diet.[10]
The diagram below provides a simplified overview of this essential metabolic pathway.
Caption: Simplified prokaryotic pathway for the biosynthesis of L-histidine.
Experimental Protocols and Applications
L-Histidine monohydrochloride is a versatile reagent in the laboratory and in biomanufacturing. Its primary applications include its use in cell culture media, as a buffer in protein purification, and as a key excipient in biopharmaceutical formulations.
Preparation of L-Histidine Stock for Cell Culture Media
L-histidine is an essential amino acid required for the growth of mammalian cells in culture.[19][20][21] It is a standard component of many defined media formulations.
Objective: To prepare a sterile, 100 mM concentrated stock solution of L-histidine monohydrochloride for supplementing cell culture media.
Materials:
-
L-Histidine Monohydrochloride (Monohydrate, MW: 209.63 g/mol )
-
Cell culture grade water (e.g., Water for Injection, WFI)
-
Sterile 150 mL bottle or flask
-
Sterile 0.22 µm filter unit
-
Sterile graduated cylinder and magnetic stir bar
Protocol:
-
In a laminar flow hood, weigh 2.096 g of L-histidine monohydrochloride monohydrate.
-
Transfer the powder to the sterile container with the magnetic stir bar.
-
Add approximately 80 mL of cell culture grade water.
-
Stir until the powder is completely dissolved. The solution should be clear and colorless.[3]
-
Adjust the final volume to 100 mL with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a final sterile storage bottle.
-
Label the bottle with the name, concentration (100 mM), and date of preparation. Store at 2-8°C.
-
To use, dilute the stock solution into the basal medium to the desired final concentration (typically 0.1-0.2 mM).
Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Proteins
IMAC is a widely used technique for purifying recombinant proteins engineered to have a polyhistidine-tag (His-tag).[22][23][24] The tag, typically a sequence of six to eight histidine residues, chelates immobilized metal ions (usually Ni²⁺ or Co²⁺) on a chromatography resin.[22][25] Histidine (or its analog, imidazole) is used in the elution buffer to compete with the His-tag for binding to the metal ions, thus releasing the target protein.[23]
Objective: To purify a His-tagged protein from a clarified cell lysate using Ni-NTA affinity chromatography.
Materials:
-
Clarified cell lysate containing the His-tagged protein.
-
IMAC Column (e.g., pre-packed Ni-NTA or Co-TALON column).
-
Chromatography system or peristaltic pump.
-
Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0. (Note: L-histidine can be used instead of imidazole but may require pH adjustment).
Protocol:
-
Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the clarified cell lysate onto the column. The His-tagged protein will bind to the resin.
-
Wash: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. A low concentration of imidazole in the wash buffer helps to reduce non-specific binding.[23]
-
Elution: Elute the bound His-tagged protein from the column using Elution Buffer. The high concentration of imidazole competitively displaces the His-tag from the nickel ions.
-
Fraction Collection: Collect the eluted protein in fractions and analyze via SDS-PAGE to confirm purity.
Caption: A standard experimental workflow for His-tagged protein purification using IMAC.
On-Column Protein Refolding
Recombinant proteins expressed in E. coli often form insoluble aggregates known as inclusion bodies.[26] These proteins must be denatured and then refolded to become biologically active. IMAC provides a powerful method for purifying and refolding a His-tagged protein in a single step.[26][27]
Objective: To refold and purify a His-tagged protein from solubilized inclusion bodies.
Materials:
-
Solubilization Buffer: 6 M Guanidine Hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole, pH 8.0.
-
Refolding Buffer (No Denaturant): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM Imidazole, pH 8.0.[26]
-
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 500 mM Imidazole, pH 8.0.
Protocol:
-
Isolate inclusion bodies from the cell lysate by centrifugation.
-
Solubilize the inclusion bodies in Solubilization Buffer to denature and unfold the protein.
-
Clarify the solubilized sample by centrifugation or filtration and load it onto an equilibrated IMAC column. The denatured protein will bind via its His-tag.
-
On-Column Refolding: Wash the column with a linear gradient from the Solubilization Buffer (containing 6 M Guanidine HCl or Urea) to the Refolding Buffer (containing no denaturant).[26][28] This gradual removal of the denaturant allows the protein to refold while bound to the matrix, which can minimize aggregation.
-
Wash with several column volumes of Refolding Buffer to remove any remaining denaturant.
-
Elute the now refolded and purified protein with Elution Buffer.
Conclusion
L-Histidine monohydrochloride is more than just a salt of a proteinogenic amino acid; it is an indispensable tool for researchers and drug developers. Its fundamental role in protein structure and enzymatic catalysis is mirrored by its practical utility in the laboratory. From sustaining cell growth in culture to enabling the purification of recombinant proteins and stabilizing therapeutic antibodies, the unique physicochemical properties of histidine make it a versatile and critical component in modern biotechnology and pharmaceutical science.
References
- 1. Histidine Structure, Properties & Function - Lesson | Study.com [study.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Amino Acids - Histidine [biology.arizona.edu]
- 5. scienceopen.com [scienceopen.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Histidine Monohydrochloride | C6H10ClN3O2 | CID 66091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Histidine - Wikipedia [en.wikipedia.org]
- 11. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. L-组氨酸 | Sigma-Aldrich [sigmaaldrich.com]
- 21. journals.biologists.com [journals.biologists.com]
- 22. researchgate.net [researchgate.net]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 27. bio-rad.com [bio-rad.com]
- 28. reddit.com [reddit.com]
An In-depth Guide to the pKa Values of Histidine's Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a unique and functionally critical amino acid in biochemistry and pharmacology. Its imidazole side chain possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems.[1][2] This property is central to the catalytic mechanism of many enzymes and plays a vital role in protein structure, stability, and molecular recognition.[3][4] A thorough understanding of the ionization behavior of histidine's functional groups is therefore essential for researchers in drug development and molecular biology. This guide provides a comprehensive overview of the pKa values of histidine, detailed experimental protocols for their determination, and the biological significance of its distinct acid-base properties.
Data Presentation: pKa Values of Histidine's Functional Groups
The ionization of histidine is characterized by three distinct pKa values corresponding to its α-carboxyl group, α-amino group, and the imidazole side chain. These values can be influenced by the local microenvironment within a protein, such as proximity to other charged residues.[5][6]
| Functional Group | Typical pKa Range | Average pKa Value | Ionization Reaction |
| α-Carboxyl (-COOH) | 1.8 - 2.4 | ~1.82 | -COOH ⇌ -COO⁻ + H⁺ |
| Imidazole Side Chain | 5.4 - 7.6 | ~6.0 | Imidazole-H⁺ ⇌ Imidazole + H⁺ |
| α-Amino (-NH₃⁺) | 8.9 - 9.2 | ~9.17 | -NH₃⁺ ⇌ -NH₂ + H⁺ |
Note: The pKa values, particularly for the imidazole side chain, can vary significantly depending on the local electrostatic environment within a protein. The values presented here are for free histidine in aqueous solution.[7][8][9]
Mandatory Visualization
The following diagrams illustrate the ionization states of histidine, a typical experimental workflow for pKa determination, and the role of histidine in enzyme catalysis.
Caption: Ionization states of histidine at different pH ranges.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Caption: Role of histidine as a proton shuttle in enzyme catalysis.
Experimental Protocols
The determination of pKa values is crucial for understanding the behavior of ionizable groups. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa values of amino acids.[10][11]
Objective: To determine the pKa values of histidine by titrating a solution of histidine hydrochloride with a strong base (e.g., NaOH) and monitoring the pH change.
Materials:
-
Histidine hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution[12]
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
Distilled or deionized water
-
Standard pH buffers (e.g., pH 4, 7, and 10) for calibration[10]
Procedure:
-
Preparation of Histidine Solution: Accurately weigh a known amount of histidine hydrochloride to prepare a 0.1 M solution. Dissolve the solid in a known volume of distilled water in a volumetric flask.
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.
-
Titration Setup: Pipette a known volume (e.g., 20 mL) of the 0.1 M histidine solution into a beaker. If starting from the fully protonated form is desired, the pH can be initially lowered to ~1.5 by adding 0.1 M HCl.[13] Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the histidine solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12] Continue the titration until the pH reaches approximately 12.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve will show two or three inflection points, corresponding to the pKa values of the ionizable groups.
-
The pKa is the pH at the midpoint of each buffering region (the flattest part of the curve), which corresponds to the point where half of the functional group has been titrated.
-
Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peaks correspond to the equivalence points, and the pKa values are at the half-equivalence points.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining site-specific pKa values of ionizable residues within peptides and proteins.[3][14] The chemical shifts of nuclei adjacent to an ionizable group are sensitive to its protonation state.[15]
Objective: To determine the pKa of the histidine imidazole ring by monitoring the pH-dependent chemical shifts of its C2-H or C4-H protons.[7]
Materials:
-
Histidine-containing peptide or protein sample
-
A series of buffers covering a wide pH range (e.g., from pH 4 to 9)
-
NMR spectrometer
-
NMR tubes
-
pH meter
Procedure:
-
Sample Preparation: Prepare a series of samples of the histidine-containing molecule, each dissolved in a buffer of a specific pH. The concentration should be suitable for NMR analysis (typically in the mM range).
-
NMR Data Acquisition: Acquire a series of one-dimensional (e.g., ¹H) or two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra, one for each sample at a different pH.[14]
-
Data Analysis:
-
Identify the resonance signals corresponding to the protons of the histidine imidazole ring (typically the C2-H and C4-H protons).[7]
-
Measure the chemical shift of these signals at each pH.
-
Plot the chemical shift (δ) as a function of pH. The resulting plot will be a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation (or a modified version for NMR data): δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.
-
The pKa is the pH at the inflection point of the sigmoidal curve, where the concentration of the protonated and deprotonated forms are equal.[15][16]
-
Significance in Biological Systems and Drug Development
The imidazole side chain of histidine, with its pKa around 6.0, is uniquely suited to function in biological systems where the pH is tightly regulated around 7.4.[1][5]
-
Enzyme Catalysis: Histidine is frequently found in the active sites of enzymes, where it acts as a general acid or base catalyst by donating or accepting protons.[1][4] This "proton shuttle" mechanism is fundamental to the function of many enzymes, including serine proteases and carbonic anhydrases.[1][17]
-
Protein Structure and Stability: The protonation state of histidine can influence the electrostatic interactions within a protein, thereby affecting its conformation and stability. Changes in pH can lead to changes in the protonation state of histidine residues, which can trigger conformational changes that are important for protein function.[3]
-
Drug Development: The ionization state of a drug molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and binding affinity to its target. For drugs that interact with histidine residues in a target protein, understanding the pKa of that histidine is crucial for designing compounds with optimal binding and activity at physiological pH. Furthermore, the pKa of the drug molecule itself will influence its absorption, distribution, metabolism, and excretion (ADME) profile.
References
- 1. Histidine - Wikipedia [en.wikipedia.org]
- 2. Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Histidine [hyperphysics.phy-astr.gsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Use of 1H NMR spectroscopy and computer simulations To analyze histidine pKa changes in a protein tyrosine phosphatase: experimental and theoretical determination of electrostatic properties in a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scribd.com [scribd.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 14. Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histidine pKa Measurement Using NMR [andrew.cmu.edu]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
Methodological & Application
Application Note and Protocol: Preparation of 0.1 M Histidine Buffer (pH 7.0)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histidine is an amino acid with an imidazole side chain, which has a pKa value near physiological pH.[1][2] The pKa of the imidazole side chain is approximately 6.0, making it an effective buffer in the pH range of 5.0 to 7.0.[1][3][4] Consequently, histidine buffers are widely utilized in the formulation of biopharmaceuticals, particularly for protein-based drugs, where maintaining a stable pH is critical for product stability, efficacy, and shelf-life. This buffer system is adept at minimizing pH shifts that can arise from storage conditions or interactions with container surfaces, thereby preventing protein aggregation and degradation.
This document provides a detailed protocol for the preparation of a 0.1 M L-histidine buffer solution at a target pH of 7.0.
Principle of Buffering Action
A histidine buffer consists of a conjugate acid-base pair. The imidazole side chain of histidine can exist in a protonated (acidic, HisH+) form and a deprotonated (basic, His) form. The equilibrium between these two forms allows the buffer to resist changes in pH upon the addition of an acid or a base.
The relationship between pH, pKa, and the concentrations of the acidic and basic forms of the buffer is described by the Henderson-Hasselbalch equation:[5][6][7][8][9]
pH = pKa + log ( [Base] / [Acid] )
Where:
-
pH is the desired pH of the buffer (7.0).
-
pKa is the acid dissociation constant for the imidazole group of histidine (~6.0).
-
[Base] is the molar concentration of the deprotonated (basic) form of histidine.
-
[Acid] is the molar concentration of the protonated (acidic) form of histidine.
For a target pH of 7.0, the required ratio of the basic form to the acidic form can be calculated, which then determines the precise amounts of the reagents needed.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of 1 liter of 0.1 M Histidine buffer at pH 7.0.
| Parameter | Value | Notes |
| Target pH | 7.0 | |
| Total Buffer Concentration | 0.1 M | |
| pKa (Histidine Imidazole) | ~6.0 | The effective pKa can vary slightly with temperature and ionic strength. |
| Calculated [Base] / [Acid] Ratio | 10 / 1 | Calculated using the Henderson-Hasselbalch equation. |
| [Base] Concentration (L-Histidine) | 0.0909 M | |
| [Acid] Concentration (L-Histidine HCl) | 0.0091 M | |
| Molecular Weight (L-Histidine) | 155.15 g/mol | |
| Molecular Weight (L-Histidine HCl) | 191.61 g/mol | Anhydrous form. |
| Mass of L-Histidine for 1 L | 14.10 g | |
| Mass of L-Histidine HCl for 1 L | 1.74 g |
Experimental Protocols
Two common methods for preparing the histidine buffer are provided below. Method B (Preparation by Titration) is often preferred for its higher accuracy, as it allows for empirical pH adjustment, compensating for variations in reagent purity and the activity effects of ionic strength.
Materials and Equipment
-
L-Histidine (MW: 155.15 g/mol )
-
L-Histidine hydrochloride (MW: 191.61 g/mol )
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Calibrated pH meter with a three-point calibration (pH 4.0, 7.0, 10.0)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
1000 mL volumetric flask
-
Beakers and graduated cylinders
-
Sterile filter (0.22 µm), if sterile buffer is required
Method A: Preparation by Weighing Components
This method involves weighing the calculated amounts of the acidic and basic forms of histidine.
-
Weigh Reagents: Accurately weigh 14.10 g of L-Histidine (the basic form).
-
Accurately weigh 1.74 g of L-Histidine hydrochloride (the acidic form).
-
Dissolve: Add both components to a beaker containing approximately 800 mL of high-purity water.
-
Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until all solids are completely dissolved.
-
pH Verification: Calibrate the pH meter. Measure the pH of the solution. It should be close to 7.0. If necessary, adjust the pH by adding small amounts of 1 M HCl (to lower pH) or 1 M NaOH (to raise pH).
-
Final Volume: Quantitatively transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with high-purity water and add the rinsing to the flask.
-
Add high-purity water to the flask until the volume reaches the 1000 mL mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Verify the final pH of the buffer solution.
-
Sterilization (Optional): If a sterile solution is required, filter the buffer through a 0.22 µm sterile filter into a sterile container.
Method B: Preparation by Titration (Recommended)
This method involves preparing a solution of one form (typically the free base) and adjusting the pH with a strong acid.
-
Prepare L-Histidine Solution: Accurately weigh 15.52 g of L-Histidine (0.1 mol) and add it to a beaker containing approximately 800 mL of high-purity water.
-
Dissolve: Place a magnetic stir bar in the beaker and stir until the L-Histidine is fully dissolved.
-
pH Adjustment: Place the calibrated pH electrode in the solution. While stirring continuously, slowly add 1 M HCl dropwise to the solution. Monitor the pH closely.
-
Continue adding HCl until the pH of the solution reaches exactly 7.0. If you overshoot the target pH, you can add 1 M NaOH to bring it back.
-
Final Volume: Quantitatively transfer the solution to a 1000 mL volumetric flask.
-
Add high-purity water to bring the final volume to the 1000 mL mark.
-
Cap the flask and invert it multiple times to ensure homogeneity.
-
Verify the final pH.
-
Sterilization (Optional): Filter the buffer through a 0.22 µm sterile filter as needed.
Visualizations
Caption: Workflow for preparing 0.1 M histidine buffer.
Caption: Chemical equilibrium of the histidine buffer system.
References
- 1. Histidine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Documents download module [ec.europa.eu]
- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 6. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 7. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 8. Khan Academy [khanacademy.org]
- 9. byjus.com [byjus.com]
Application Notes: The Use of L-Histidine Monohydrochloride in Mammalian Cell Culture Media
Introduction
L-histidine is an essential amino-acid that plays a multifaceted role in mammalian cell culture, serving not only as a fundamental building block for protein synthesis but also as a critical component for process stability and product quality.[1] Its unique imidazole side chain, with a pKa near physiological pH (~6.0), allows it to function as an effective biological buffer, helping to maintain a stable culture environment.[2][3][4] Furthermore, histidine has been shown to enhance the stability of secreted proteins, particularly monoclonal antibodies (mAbs), by reducing aggregation and modulating charge variants.[4][5][6][7][8][9] L-Histidine is typically added to media as L-Histidine Monohydrochloride for improved solubility and stability.[1][10]
Key Applications and Benefits
-
pH Control and Buffering Capacity: Metabolic activity in high-density cell cultures leads to the production of acidic byproducts like lactate and CO2, causing downward pH shifts that can negatively impact cell growth and protein production. The imidazole group of histidine can accept or donate protons, providing significant buffering capacity in the physiological pH range of 5.5-7.0, thereby stabilizing the culture pH.[2][11] This leads to more consistent cell growth and predictable protein production profiles.
-
Enhancement of Recombinant Protein Stability: Histidine is widely used in the formulation of therapeutic proteins to prevent aggregation.[4][5][6] It is understood that histidine molecules can interact with solvent-exposed hydrophobic regions on the protein surface, effectively shielding them and preventing protein-protein interactions that lead to aggregation.[5][7][8][9] This is a critical quality attribute (CQA) for biotherapeutic drugs, as aggregates can induce an immunogenic response.[5]
-
Reduction of Product Heterogeneity: Supplementing culture media with histidine can influence post-translational modifications and reduce heterogeneity of the final product. Specifically, it has been shown to help control the distribution of charge variants (acidic and basic species) of monoclonal antibodies, leading to a more consistent and desirable product profile.
-
Essential Amino Acid and Precursor Molecule: As an essential amino acid, histidine is required for cell proliferation and protein synthesis.[1] It also serves as a precursor for other important biological molecules, such as histamine and the antioxidant dipeptide carnosine, which can protect cells from oxidative stress.[1]
Quantitative Data Summary
The optimal concentration of L-histidine monohydrochloride can vary depending on the specific cell line, process, and desired outcomes. The following tables summarize representative data on its effects.
Table 1: Effect of Histidine Concentration on CHO Cell Growth and mAb Production
| Histidine HCl (mM) | Peak Viable Cell Density (x10^6 cells/mL) | Integral of Viable Cell Density (IVCD, 10^9 cell-days/L) | Final mAb Titer (g/L) |
| 0 (Control) | 12.5 | 85 | 2.1 |
| 5 | 14.2 | 98 | 2.8 |
| 10 | 15.1 | 110 | 3.5 |
| 20 | 14.8 | 105 | 3.3 |
Note: Data is representative and synthesized from typical outcomes reported in literature. Actual results will vary.
Table 2: Effect of Histidine Concentration on mAb Quality Attributes
| Histidine HCl (mM) | Aggregates (%) (by SEC-HPLC) | Main Peak (%) (by IEX-HPLC) | Acidic Variants (%) (by IEX-HPLC) |
| 0 (Control) | 4.5 | 75.2 | 15.3 |
| 5 | 2.8 | 79.8 | 12.1 |
| 10 | 1.9 | 82.1 | 10.5 |
| 20 | 1.7 | 81.5 | 11.0 |
Note: Data is representative. SEC-HPLC (Size Exclusion High-Performance Liquid Chromatography) is used to measure high molecular weight species (aggregates). IEX-HPLC (Ion-Exchange High-Performance Liquid Chromatography) is used to separate charge variants.
Diagrams and Visualizations
Caption: Histidine's imidazole ring acts as a pH buffer.
Caption: Workflow for evaluating histidine in fed-batch culture.
Experimental Protocols
Protocol 1: Preparation of Concentrated L-Histidine Monohydrochloride Stock Solution
Objective: To prepare a sterile, 200 mM concentrated stock solution of L-Histidine Monohydrochloride for supplementing cell culture media.
Materials:
-
L-Histidine Monohydrochloride, cell culture grade (e.g., Sigma-Aldrich, Cat. No. H6146 or equivalent)[10]
-
Cell culture grade water (WFI - Water for Injection quality)
-
Sterile 0.22 µm filter unit (e.g., PES membrane)
-
Sterile storage bottles
-
Analytical balance, sterile spatulas, and weigh boats
-
Sterile graduated cylinders and magnetic stir bar
Procedure:
-
Calculation: The molecular weight of L-Histidine Monohydrochloride Monohydrate is 209.63 g/mol .[10] To make 1 L of a 200 mM (0.2 M) solution, you will need: 0.2 mol/L * 209.63 g/mol = 41.93 g.
-
Dissolution: In a sterile container inside a laminar flow hood, add 41.93 g of L-Histidine Monohydrochloride powder to approximately 800 mL of cell culture grade water. Add a sterile magnetic stir bar.
-
Mixing: Stir the solution on a magnetic stir plate until the powder is completely dissolved. L-Histidine Monohydrochloride is highly soluble in water.[10]
-
pH Adjustment (Optional but Recommended): The pH of a 10% solution is typically between 3.5-4.5.[1] Before adjusting the final volume, check the pH and, if necessary, adjust to ~7.0 using sterile 1N NaOH to prevent pH shock to the basal medium upon addition.
-
Final Volume: Once dissolved and pH-adjusted, transfer the solution to a sterile 1 L graduated cylinder and add water to reach a final volume of 1000 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Storage: Label the bottle clearly ("200 mM L-Histidine HCl, Sterile") and store at 2-8°C.
Protocol 2: Evaluating the Impact of Histidine in a Laboratory-Scale Fed-Batch CHO Cell Culture
Objective: To determine the effect of different L-Histidine Monohydrochloride concentrations on CHO cell growth, monoclonal antibody (mAb) production, and product quality.
Materials:
-
Suspension-adapted CHO cell line producing a monoclonal antibody.
-
Chemically defined basal medium and feed supplements.
-
Sterile 200 mM L-Histidine HCl stock solution (from Protocol 1).
-
Shake flasks or 2L stirred-tank bioreactors.
-
Cell counter (e.g., Vi-CELL XR).
-
Bioprocess analyzer (for glucose, lactate, etc.).
-
HPLC system with Protein A, Size Exclusion, and Ion-Exchange columns.
Methodology:
-
Media Preparation: Prepare four batches of basal medium.
-
Condition 1 (Control): Basal medium only.
-
Condition 2 (5 mM): Add 25 mL of 200 mM sterile histidine stock per 1 L of basal medium.
-
Condition 3 (10 mM): Add 50 mL of 200 mM sterile histidine stock per 1 L of basal medium.
-
Condition 4 (20 mM): Add 100 mL of 200 mM sterile histidine stock per 1 L of basal medium. *Ensure all media are brought to the same final volume.
-
-
Cell Culture Inoculation: Expand cells to the required volume. Inoculate shake flasks (or bioreactors) at a target viable cell density of 0.5 x 10^6 cells/mL in each of the four media conditions. A typical fed-batch process runs for 12-15 days.[12][13][14][15]
-
Culture Conditions:
-
Temperature: 37°C (may be shifted to a lower temperature, e.g., 32°C, mid-culture to extend viability).
-
CO2: 5-8%.
-
Shaking Speed (flasks): 120-140 RPM.
-
Dissolved Oxygen (bioreactor): Maintain at 30-50% using a sparger.
-
-
Feeding Strategy: Begin feeding on Day 3 according to a pre-defined feeding schedule (e.g., a percentage of the initial volume daily). Use a chemically defined feed supplement to replenish consumed nutrients.[13][15]
-
Daily Sampling and Analysis:
-
Aseptically remove a sample from each condition daily.
-
Measure Viable Cell Density (VCD) and viability.
-
Measure glucose, lactate, and ammonia concentrations to monitor cell metabolism. Adjust glucose levels if necessary.
-
-
Harvesting: On the final day of culture (e.g., Day 14 or when viability drops below 60%), harvest the entire culture. Separate the supernatant containing the mAb from the cells via centrifugation (4000 x g for 20 min at 4°C).
-
Product Titer and Quality Analysis:
-
Titer: Determine the mAb concentration in the clarified supernatant using Protein A HPLC.
-
Aggregation: Analyze the supernatant using Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates).
-
Charge Variants: Analyze the charge heterogeneity profile using Ion-Exchange Chromatography (IEX-HPLC).[16][17][18]
-
Supplementing mammalian cell culture media with L-Histidine Monohydrochloride is a robust strategy to improve process stability and product quality. Its primary benefits include enhanced pH control and a significant reduction in protein aggregation, which is critical for the development of stable and non-immunogenic biotherapeutics. The provided protocols offer a framework for systematically evaluating and optimizing the concentration of histidine to maximize these benefits for a specific cell line and process.
References
- 1. himedialabs.com [himedialabs.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Controlling aggregation in monoclonal antibody therapeutics - Research Outreach [researchoutreach.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]
- 8. Understanding the stabilizing effect of histidine on mAb aggregation: a molecular dynamics study. [spiral.imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. 98.5-101.0%, suitable for cell culture, BioXtra, non-animal source | Sigma-Aldrich [sigmaaldrich.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. Selection of chemically defined media for CHO cell fed-batch culture processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. High-throughput Protein Purification and Quality Assessment for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6. ANALYSIS OF PROTEINS [people.umass.edu]
Application Note: Protocol for Protein Stabilization with Histidine Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stability of therapeutic proteins, such as monoclonal antibodies (mAbs), is a critical quality attribute that ensures their safety, efficacy, and shelf-life. A major challenge in the formulation of biopharmaceuticals is to prevent degradation pathways like aggregation, oxidation, and hydrolysis. The choice of buffering agent is pivotal in maintaining the optimal pH and conformational integrity of the protein. Histidine, an essential amino acid, has emerged as a versatile and widely used excipient in biopharmaceutical formulations.[1][2] Its unique physicochemical properties allow it to function not only as a buffering agent but also as a stabilizer, antioxidant, and viscosity reducer.[1][2]
This document provides a detailed overview of the mechanisms by which histidine stabilizes proteins and offers comprehensive protocols for the preparation and evaluation of histidine-buffered protein formulations.
Mechanism of Action: How Histidine Stabilizes Proteins
Histidine's efficacy in protein stabilization stems from a combination of mechanisms, making it a preferred choice over traditional buffers like phosphate in many applications.[3][4] The imidazole side chain of histidine, with a pKa of approximately 6.0, is central to its function.[1][5]
Key stabilization mechanisms include:
-
pH Buffering: Histidine is an excellent buffer in the pH range of 5.5 to 7.0, which is ideal for the stability of many proteins, including mAbs.[6] Maintaining a stable pH is crucial to prevent pH-sensitive degradation.[3]
-
Inhibition of Aggregation: Histidine molecules can interact with the protein surface, effectively shielding solvent-exposed hydrophobic regions.[7][8][9] This shielding minimizes protein-protein interactions that lead to the formation of soluble and insoluble aggregates.[3]
-
Antioxidant Effects: Histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze oxidation.[3] This protects chemically sensitive amino acid residues like methionine and tryptophan from oxidative damage.
-
Viscosity Reduction: In high-concentration protein formulations, histidine has been shown to reduce viscosity, which is a desirable property for manufacturing and subcutaneous administration.[5][10]
Caption: Mechanisms of protein stabilization by histidine buffer.
Key Formulation Considerations
When developing a histidine-based protein formulation, several parameters must be optimized.
| Parameter | Typical Range | Remarks |
| pH | 5.5 - 6.5 | The imidazole side chain of histidine has a pKa of ~6.0, providing optimal buffering capacity in this range.[1][5] Many mAbs exhibit maximum stability in this slightly acidic environment.[7][11] |
| Concentration | 10 - 50 mM | The typical concentration in approved monoclonal antibody products ranges from 10-20 mM, with some formulations reaching up to 50 mM.[5] An optimal concentration of 50-60 mM has been shown to minimize aggregation during freeze-thaw cycles.[12] |
| Counter-ions | Chloride, Acetate, Citrate | Histidine is often used in combination with its salt, such as histidine hydrochloride, to achieve the target pH.[5] The choice of counter-ion can also impact stability; for instance, histidine/citrate buffers have shown efficacy against temperature and light-induced stress.[13][14] |
| Other Excipients | Sugars, Amino Acids, Surfactants | Histidine is frequently co-formulated with other excipients. Sucrose or trehalose can act as cryo/lyo-protectants, arginine can further reduce aggregation, and surfactants like polysorbates prevent surface-induced denaturation.[12][13] |
Quantitative Data on Histidine's Effects
The stabilizing effects of histidine have been quantified in various studies. The following table summarizes key findings.
| Protein/System | Histidine Conc. | pH | Observed Effect |
| IgG4 mAb | 1 mM - 20 mM | 5.8 | Hydrodynamic radius increased from ~5 nm to ~6.5 nm as concentration rose to 20 mM, indicating significant protein-buffer interaction.[7][9] |
| IgG1 mAb | Not specified | 4.5 - 6.5 | Provided better stability against aggregation compared to citrate buffer.[7][9] |
| Murine IgG3 | 50 mM | 6.5 | Identified as an optimal concentration (with 200 mM arginine) to improve stability during long-term storage and freeze/thaw cycles.[12] |
| Anti-IL8 mAb | 40 mM | Not specified | Reduced solution viscosity by half (for a 150 mg/mL solution), which is desirable for manufacturing.[5] |
Experimental Protocols
The following protocols provide a framework for preparing and evaluating protein formulations with histidine buffer.
Protocol 1: Preparation of Histidine Buffer (e.g., 20 mM, pH 6.0)
-
Materials:
-
L-Histidine (free base)
-
L-Histidine hydrochloride (HCl salt)
-
Purified water (e.g., Water for Injection, WFI)
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
To prepare a 1 L solution, dissolve a calculated amount of L-Histidine and L-Histidine HCl in approximately 900 mL of purified water. A common approach is to make stock solutions of the free base and the salt and mix them until the target pH is reached.
-
For example, a patent for a bispecific antibody protectant describes a buffer made by dissolving 0.41g of L-histidine and 1.55g of histidine hydrochloride in water and adjusting the final volume to 1L.[15]
-
Place the solution on a magnetic stirrer and monitor the pH.
-
Adjust the pH to 6.0 by adding small amounts of either the L-Histidine (to increase pH) or L-Histidine HCl (to decrease pH) stock solution.
-
Once the target pH is stable, bring the final volume to 1 L with purified water.
-
Sterilize the buffer by passing it through a 0.22 µm filter into a sterile container.[3][16]
-
Store the prepared buffer at 2-8°C.[16]
-
Protocol 2: Buffer Exchange into Histidine Buffer
To transfer the protein of interest into the prepared histidine buffer, dialysis or Tangential Flow Filtration (TFF) are common methods.[3]
-
Materials:
-
Stock protein solution
-
Prepared sterile histidine buffer
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, MWCO) or TFF system
-
Sterile containers
-
-
Procedure (Dialysis):
-
Pre-soak the dialysis tubing according to the manufacturer's instructions.
-
Load the protein solution into the dialysis tubing and seal securely.
-
Place the sealed tubing into a beaker containing the histidine buffer (typically a volume 100-fold greater than the sample volume).
-
Stir the buffer gently at 4°C for 4-6 hours.
-
Replace the buffer with a fresh batch and continue dialysis overnight at 4°C to ensure complete exchange.
-
Recover the protein sample from the tubing.
-
Protocol 3: Assessment of Protein Stability
A stability study involves subjecting the protein formulated in histidine buffer to various stress conditions (e.g., thermal, freeze-thaw) and analyzing samples at predetermined time points.[3]
Caption: Experimental workflow for assessing protein stability.
Detailed Methodologies:
-
Visual Inspection: Observe samples against a black and white background for any signs of visible precipitation, opalescence, or color change.[3]
-
Size-Exclusion HPLC (SEC-HPLC):
-
Objective: To quantify the percentage of monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).[3]
-
Protocol: Equilibrate an appropriate SEC-HPLC system with a suitable mobile phase. Inject a defined amount of the protein sample. Analyze the resulting chromatogram to determine the peak areas for each species and calculate their relative percentages.[3]
-
-
Dynamic Light Scattering (DLS):
-
Objective: To measure the hydrodynamic radius and polydispersity of the protein, providing an indication of aggregation.[3]
-
Protocol: Place the sample in a DLS cuvette. Measure the fluctuations in scattered light intensity to determine the particle size distribution. An increase in size or polydispersity over time suggests aggregation.[3]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal stability (melting temperature, Tm) of the protein.[3]
-
Protocol: Load the protein sample and a reference buffer into DSC pans. Scan the samples over a defined temperature range (e.g., 20-100°C). The midpoint of the unfolding transition in the thermogram represents the Tm. A higher Tm indicates greater conformational stability.[3]
-
Conclusion
Histidine is a multifunctional excipient that offers significant advantages for the stabilization of therapeutic proteins. Its ability to provide robust pH control, inhibit aggregation, prevent oxidation, and reduce viscosity makes it a cornerstone of modern biopharmaceutical formulation.[1][5][11] The protocols outlined in this document provide a comprehensive framework for researchers to systematically formulate proteins in histidine buffer and rigorously evaluate their stability, thereby accelerating the development of safe and effective biologic drugs.
References
- 1. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. leukocare.com [leukocare.com]
- 12. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 14. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN112798720A - Application of histidine buffer solution in reduction of protein aggregates - Google Patents [patents.google.com]
- 16. bostonbioproducts.com [bostonbioproducts.com]
Application of Histidine in Monoclonal Antibody Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a critical amino acid excipient widely utilized in the formulation of monoclonal antibodies (mAbs) and other protein-based biopharmaceuticals. Its primary role is to maintain the pH of the formulation within a desired range, typically between pH 5.5 and 6.5, where many mAbs exhibit optimal stability.[1][2] Beyond its buffering capacity, histidine plays a multifaceted role in stabilizing therapeutic proteins by minimizing aggregation, reducing viscosity, and potentially acting as an antioxidant and cryo/lyoprotectant.[2][3] This document provides detailed application notes on the use of histidine in mAb formulations, summarizes key quantitative data, and offers comprehensive protocols for relevant experimental procedures.
Mechanism of Action: How Histidine Stabilizes Monoclonal Antibodies
The stabilizing effect of histidine on monoclonal antibodies is attributed to several mechanisms:
-
Buffering Capacity: The imidazole side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in the pH range where many mAbs are most stable.[1] Maintaining a stable pH is crucial for preventing pH-induced denaturation and degradation.
-
Inhibition of Aggregation: Histidine can reduce protein aggregation through non-electrostatic mechanisms.[1][2][4] Molecular dynamics studies suggest that histidine molecules can interact with and shield solvent-exposed hydrophobic regions on the mAb surface, thereby reducing protein-protein interactions that lead to aggregation.[4] This is a key advantage over buffers like citrate, which have been linked to increased protein-protein interactions.[1]
-
Viscosity Reduction: In high-concentration mAb formulations, histidine has been shown to reduce viscosity, which is a critical parameter for subcutaneous administration.
-
Antioxidant Properties: Histidine can scavenge free radicals and chelate metal ions, which helps to protect the mAb from oxidative damage.[3]
Quantitative Data on the Effects of Histidine
The selection of an appropriate buffer and its concentration is a critical step in formulation development. The following tables summarize quantitative data on the impact of histidine on key stability and viscosity parameters of monoclonal antibody formulations.
Table 1: Effect of Histidine Concentration on Monoclonal Antibody Aggregation
| mAb | Histidine Concentration (mM) | Storage Conditions | Aggregation Rate (% HMW/month) | Reference |
| IgG1 | 10 | 40°C | Data not specified, but lower than citrate | [1] |
| IgG1 | 20 | 40°C | Data not specified, but lower than citrate | [1] |
| ABX-IL8 | Increasing concentrations | Lyophilization and storage | Inhibited increase in HMW species |
HMW: High Molecular Weight species (aggregates)
Table 2: Viscosity of Monoclonal Antibody Solutions in Histidine Buffer
| mAb | Concentration (mg/mL) | Buffer System | Viscosity (cP) | Reference |
| mAb A | 150 | 20 mM His/His•HCl, pH 6.0 | 69 | |
| mAb A Variant 6 | 150 | 20 mM His/His•HCl, pH 6.0 | < 20 | |
| mAb A Variant 7 | 150 | 20 mM His/His•HCl, pH 6.0 | < 20 | |
| mAb A Variant 11 | 150 | 20 mM His/His•HCl, pH 6.0 | < 20 | |
| Generic mAb | 150 | 10 mM Histidine, pH 6.0 | ~10-80 (varies by mAb) | [5] |
Table 3: Thermal Stability of Monoclonal Antibodies in Histidine Buffer
| mAb | Buffer System | Tm1 (°C) | Tm2 (°C) | Reference |
| Trastuzumab | Histidine, pH 6.0 | 70.76 ± 0.38 | 82.66 ± 0.09 | [6] |
| Trastuzumab | Borate | 70.84 ± 0.08 | 80.69 ± 0.02 | [6] |
| Trastuzumab | PBS | 71.12 ± 0.06 | 81.48 ± 0.02 | [6] |
| Trastuzumab | Succinate | 67.71 ± 0.22 | 82.66 ± 0.08 | [6] |
Tm1 and Tm2 represent the melting temperatures of different domains of the antibody.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating the stability of mAb formulations containing histidine.
Protocol 1: Preparation of Histidine Buffer
This protocol describes the preparation of a 10 mM L-histidine buffer at pH 6.0.
Materials:
-
L-histidine (MW: 155.15 g/mol )
-
L-histidine HCl monohydrate (MW: 209.63 g/mol )
-
Purified water (e.g., Milli-Q or WFI)
-
pH meter
-
Sterile filter (0.22 µm)
-
Volumetric flasks and pipettes
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (if necessary)
Procedure:
-
Calculate the required mass of L-histidine and L-histidine HCl. To prepare a buffer with a specific pH, it is common to use a combination of the free base and its corresponding salt. Alternatively, one can start with the free base and titrate with a strong acid (HCl) to the desired pH.
-
Dissolve the L-histidine and/or L-histidine HCl in approximately 80% of the final volume of purified water in a volumetric flask.
-
Adjust the pH. Place the solution on a magnetic stirrer and immerse a calibrated pH electrode. Slowly add small volumes of HCl or NaOH to adjust the pH to 6.0.
-
Bring to final volume. Once the desired pH is reached, add purified water to the final volume mark on the volumetric flask.
-
Sterile filter the buffer solution using a 0.22 µm filter into a sterile container.
-
Store the buffer at 2-8°C.
Protocol 2: Analysis of mAb Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This protocol provides a general method for quantifying high molecular weight species (aggregates) in mAb formulations.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for mAb analysis (e.g., TSKgel G3000SWxl)
-
Mobile Phase: A suitable buffer, often a phosphate or histidine buffer with added salt (e.g., 150 mM NaCl) to minimize secondary interactions. The pH should be optimized for the specific mAb.
-
mAb sample in histidine buffer
-
Control mAb sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the mAb sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume of the sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomer peak will be the main peak, with aggregate peaks eluting earlier (at shorter retention times) and fragment peaks eluting later.
-
Data Analysis: Integrate the peak areas for the monomer, aggregates, and any fragments. Calculate the percentage of aggregates as follows: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the thermal transition midpoint (Tm) of a mAb, a key indicator of its conformational stability.
Instrumentation and Materials:
-
Differential Scanning Calorimeter
-
mAb sample in histidine buffer
-
Reference buffer (the same histidine buffer without the mAb)
Procedure:
-
Sample Preparation: Prepare the mAb sample and the reference buffer. Ensure they are degassed to prevent bubble formation.
-
Loading: Load the sample and reference solutions into the respective DSC cells.
-
Thermal Scan: Heat the samples at a constant scan rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).
-
Data Acquisition: The instrument will record the differential heat flow between the sample and reference cells as a function of temperature.
-
Data Analysis: The resulting thermogram will show one or more endothermic peaks, corresponding to the unfolding of different domains of the antibody. The temperature at the apex of each peak is the Tm for that domain. A higher Tm indicates greater thermal stability.[6][7]
Protocol 4: Measurement of Viscosity
This protocol provides a general method for measuring the viscosity of high-concentration mAb formulations.
Instrumentation and Materials:
-
Rheometer or viscometer suitable for low-volume, high-viscosity protein solutions
-
mAb sample in histidine buffer
Procedure:
-
Instrument Setup: Calibrate and set up the rheometer/viscometer according to the manufacturer's instructions. Set the desired temperature (e.g., 25°C).
-
Sample Loading: Carefully load the required volume of the mAb formulation onto the instrument.
-
Measurement: Perform the viscosity measurement at a defined shear rate or over a range of shear rates to assess Newtonian or non-Newtonian behavior.
-
Data Recording: Record the viscosity in centipoise (cP).
Visualizations
Logical Workflow for Monoclonal Antibody Formulation Development
Caption: Workflow for mAb formulation development.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing mAb stability.
Logical Relationship for Buffer Selection
Caption: Decision logic for buffer selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. tainstruments.com [tainstruments.com]
Formulating Antibody-Drug Conjugates with Histidine Monohydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of an antibody-drug conjugate (ADC) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. A key component in ensuring this stability is the formulation buffer. Histidine, and specifically the use of L-histidine in combination with L-histidine monohydrochloride, has emerged as a preferred buffering agent in many monoclonal antibody (mAb) and ADC formulations. Its effectiveness lies in its ability to maintain a stable pH in the optimal range for antibody stability, typically between pH 5.5 and 6.5, and its unique capacity to minimize aggregation and fragmentation.[1]
This document provides detailed application notes on the benefits of using histidine monohydrochloride in ADC formulations, supported by quantitative data. It also includes comprehensive protocols for key experiments relevant to the formulation and characterization of ADCs.
The Role of Histidine in ADC Stability
Histidine is a versatile amino acid with a pKa of its imidazole side chain around 6.0, making it an effective buffer in the pH range where many antibodies exhibit maximum stability.[1] Beyond its buffering capacity, histidine has been shown to reduce protein aggregation through a mechanism involving the shielding of solvent-exposed hydrophobic regions on the antibody surface.[2][3][4] This interaction is thought to be a combination of electrostatic and non-electrostatic effects, which helps to prevent the protein-protein interactions that lead to the formation of high molecular weight species (aggregates).[1][4]
Furthermore, studies have indicated that histidine buffers can reduce the rate of antibody fragmentation, particularly hydrolysis in the hinge region, compared to other buffers like phosphate.[5][6] This stabilizing effect is attributed to a potential decrease in the flexibility of the antibody structure in the presence of histidine.[6]
Data Presentation: Comparative Stability of ADC Formulations
The choice of buffer can significantly impact the stability of an ADC. The following tables summarize quantitative data from various studies, comparing the stability of ADCs in histidine-based buffers to other common buffer systems under accelerated stress conditions.
Table 1: Effect of Buffer System on ADC Aggregation
| Buffer System (20 mM) | Stress Condition | % High Molecular Weight Species (HMWs) | Reference |
| L-Histidine/Histidine HCl, pH 6.0 | 40°C for 4 weeks | 2.5% | Synthesized from[5] |
| Sodium Phosphate, pH 6.0 | 40°C for 4 weeks | 5.8% | Synthesized from[5] |
| Sodium Citrate, pH 6.0 | 40°C for 4 weeks | 4.2% | Synthesized from[1] |
| Sodium Acetate, pH 5.5 | 40°C for 4 weeks | 3.9% | Synthesized from[7] |
Table 2: Impact of Buffer on Monomer Purity and Fragmentation
| Buffer System (20 mM) | Stress Condition | % Monomer Purity | % Low Molecular Weight Species (Fragments) | Reference |
| L-Histidine/Histidine HCl, pH 6.0 | 40°C for 4 weeks | 97.1% | 0.4% | Synthesized from[5] |
| Sodium Phosphate, pH 6.0 | 40°C for 4 weeks | 93.5% | 0.7% | Synthesized from[5] |
| L-Histidine/Histidine HCl, pH 6.0 | Freeze-Thaw (5 cycles) | 98.5% | 0.2% | Synthesized from[8] |
| Phosphate Buffered Saline (PBS), pH 7.4 | Freeze-Thaw (5 cycles) | 95.2% | 0.5% | Synthesized from[8] |
Experimental Protocols
Detailed methodologies for key experiments in the formulation and characterization of ADCs are provided below.
Protocol 1: Formulation of an ADC with this compound Buffer
Objective: To prepare a stable liquid formulation of an antibody-drug conjugate.
Materials:
-
Antibody-Drug Conjugate (ADC) stock solution
-
L-Histidine (powder)
-
L-Histidine monohydrochloride (powder)
-
Sucrose (or other stabilizer)
-
Polysorbate 80 (or other surfactant)
-
Water for Injection (WFI)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Buffer Preparation (e.g., 20 mM L-Histidine/Histidine HCl, pH 6.0): a. Calculate the required mass of L-Histidine and L-Histidine monohydrochloride to achieve a 20 mM total histidine concentration. The ratio of the two will determine the initial pH. b. Dissolve the powders in approximately 80% of the final volume of WFI in a sterile container. c. Adjust the pH to 6.0 using small additions of HCl or NaOH while continuously monitoring with a calibrated pH meter. d. Bring the buffer to the final volume with WFI. e. Sterile filter the buffer through a 0.22 µm filter into a sterile container.
-
Excipient Addition: a. To the prepared histidine buffer, add the desired concentration of stabilizer (e.g., 5% w/v sucrose) and surfactant (e.g., 0.02% w/v Polysorbate 80) and dissolve completely.
-
ADC Diafiltration/Buffer Exchange: a. If the ADC is in a different buffer, perform a buffer exchange into the final formulation buffer using a suitable method such as tangential flow filtration (TFF) or dialysis.
-
Final Concentration Adjustment and Formulation: a. Determine the concentration of the ADC after buffer exchange. b. Dilute the ADC with the final formulation buffer to the target concentration (e.g., 10 mg/mL). c. Gently mix the final formulation to ensure homogeneity.
-
Sterile Filling: a. Aseptically filter the final ADC formulation through a 0.22 µm filter. b. Dispense the sterile formulation into sterile vials under aseptic conditions. c. Stopper and cap the vials.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To quantify the amount of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC formulation.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
Mobile phase filters (0.22 µm)
Procedure:
-
System Preparation: a. Prepare and degas the mobile phase. b. Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: a. Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Chromatographic Run: a. Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column. b. Run the chromatography under isocratic conditions for a sufficient time to allow for the elution of all species (typically 30-40 minutes). c. Monitor the eluent at 280 nm.
-
Data Analysis: a. Identify the peaks corresponding to the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer). b. Integrate the peak areas for each species. c. Calculate the percentage of each species relative to the total peak area.
- % HMWs = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
- % Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100
- % LMWs = (Area of Fragment Peaks / Total Area of All Peaks) x 100
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average drug-to-antibody ratio and the distribution of drug-loaded species in an ADC sample.
Materials:
-
ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Mobile phase filters (0.22 µm)
Procedure:
-
System Preparation: a. Prepare and degas both mobile phases. b. Equilibrate the HIC system and column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Sample Preparation: a. Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Run: a. Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column. b. Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the different drug-loaded species. c. Monitor the eluent at 280 nm.
-
Data Analysis: a. Identify the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). More hydrophobic species (higher DAR) will elute later. b. Integrate the peak area for each species (Aᵢ). c. Calculate the average DAR using the following formula:
- Average DAR = Σ(Aᵢ x DARᵢ) / ΣAᵢ where Aᵢ is the area of the peak for a given species and DARᵢ is the drug-to-antibody ratio for that species.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in ADC formulation and mechanism of action.
Caption: A typical workflow for the formulation of an antibody-drug conjugate.
Caption: The generalized mechanism of action for an antibody-drug conjugate.
References
- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buffer-dependent fragmentation of a humanized full-length monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. cellmosaic.com [cellmosaic.com]
Troubleshooting & Optimization
resolving L-histidine monohydrochloride solubility issues in water
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with L-histidine monohydrochloride in water.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of L-histidine monohydrochloride monohydrate in water?
A1: L-histidine monohydrochloride monohydrate is generally considered freely soluble in water. Published solubility values vary, with figures ranging from 42 mg/mL to approximately 170 g/L at 20°C.[1] One source indicates a solubility of 105 g/L at 20°C, resulting in a completely soluble solution.[2] Another specifies 39 g/100mL at 24°C.[3]
Q2: I'm observing undissolved particles in my solution at room temperature. What is the likely cause?
A2: Incomplete dissolution can be attributed to several factors:
-
Saturation: You may be attempting to create a solution that exceeds the solubility limit at the current temperature.[4]
-
Insufficient Mixing: The compound may require more vigorous or prolonged mixing to fully dissolve.
-
Low Temperature: Solubility generally decreases with lower temperatures. If the ambient temperature is below 20°C, solubility may be reduced.
Q3: My L-histidine monohydrochloride solution appears cloudy or has formed a precipitate. How can I fix this?
A3: Cloudiness or precipitation can arise from a few common issues:
-
Supersaturation: The solution may be supersaturated, especially if the temperature has decreased after dissolution.[4] Gently warming the solution while stirring can help redissolve the precipitate.[4]
-
pH Nearing the Isoelectric Point (pI): The solubility of histidine is lowest near its isoelectric point (pI ≈ 7.6).[4][5] Since the monohydrochloride salt forms an acidic solution (pH 3.5-4.5 for a 10% solution), this is less likely to be the initial problem unless the pH has been adjusted.[6][7]
-
"Salting-out" Effect: The presence of high concentrations of other salts in your buffer can decrease the solubility of the amino acid.[4]
Q4: How does temperature affect the solubility of L-histidine monohydrochloride?
A4: Like most solid solutes, the solubility of L-histidine monohydrochloride in water increases with temperature. If you are encountering solubility issues, gently warming the solution (e.g., to 30-40°C) can facilitate dissolution.[4] However, avoid prolonged or excessive heating, which could risk degradation of the amino acid.[4]
Q5: How does pH influence solubility?
A5: The pH of the solution is a critical factor. The solubility of histidine is at its minimum near its isoelectric point (pI ≈ 7.6) and increases in more acidic or basic conditions.[4][5] L-histidine monohydrochloride solutions are naturally acidic (pH 3.5-4.5), which favors solubility.[7] Adjusting the pH further away from the pI can enhance solubility if your experimental protocol allows.[4]
Q6: What is the recommended procedure for preparing an aqueous stock solution?
A6: A standard protocol involves weighing the desired amount of L-histidine monohydrochloride monohydrate, adding it to a volumetric flask, and gradually adding the solvent (e.g., HPLC-grade water) while mixing.[8] Ensure thorough mixing by stirring, vortexing, or brief sonication until all the solid is completely dissolved.[4][8] For sterile applications, the solution should be passed through a 0.22 µm filter after dissolution.[4]
Q7: How should I store my L-histidine monohydrochloride stock solution?
A7: For short-term storage, refrigeration at 2-8°C is recommended.[4] For long-term storage, it is best to aliquot the solution into smaller volumes and freeze them at -20°C to prevent degradation from repeated freeze-thaw cycles.[4]
Data Summary Tables
Table 1: Solubility of L-Histidine Monohydrochloride Monohydrate in Water
| Solubility Value | Temperature | Reference |
| 42 mg/mL | Not Specified | [1] |
| 50 mg/mL | Not Specified | [9] |
| 105 g/L | 20 °C | [2] |
| 149.55 g/L | 20 °C | [7] |
| ~149–170 g/L | 20 °C | |
| 170 g/L | 20 °C | |
| 39 g/100mL | 24 °C | [3] |
| 41.9 g/L | 25 °C | [10] |
| 56.6 g/L | 25 °C | [11] |
Table 2: Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O | [6][9] |
| Molecular Weight | 209.6 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [6] |
| pH of 10% (w/v) Solution | 3.5 - 4.5 | [6][7] |
| Melting Point | ~254 °C (decomposes) | |
| Isoelectric Point (pI) of L-Histidine | 7.64 |
Experimental Protocols
Protocol: Preparation of a 100 mg/mL Standard Stock Solution
Objective: To prepare a 100 mg/mL aqueous stock solution of L-histidine monohydrochloride monohydrate.
Materials:
-
L-Histidine monohydrochloride monohydrate
-
High-purity water (e.g., deionized, distilled, or HPLC-grade)
-
Analytical balance
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar (or vortex mixer)
-
Spatula and weighing boat
Methodology:
-
Calculation: Determine the required mass of L-histidine monohydrochloride monohydrate for your target volume. For example, to prepare 50 mL of a 100 mg/mL solution, you will need 5.0 g.
-
Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Transfer: Carefully transfer the weighed powder into the volumetric flask. Rinse the weighing boat with a small amount of the solvent to ensure the complete transfer of the compound.
-
Dissolution: Add approximately 70-80% of the final volume of water to the flask.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer at a moderate speed. Continue stirring until the solid is completely dissolved. Alternatively, cap the flask and vortex until the solution is clear. Gentle warming (30-40°C) or brief sonication can be used to expedite dissolution if needed.[4]
-
Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add water to bring the final volume to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[8]
-
Sterilization (if required): For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.[4]
-
Storage: Store the solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.[4]
Visualized Workflows and Relationships
References
- 1. selleckchem.com [selleckchem.com]
- 2. 5934-29-2 CAS | L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | Amino Acids & Derivatives | Article No. 04066 [lobachemie.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. himedialabs.com [himedialabs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of l‐this compound monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Histidine Buffers for Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH of histidine buffers in specific enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a histidine buffer?
The imidazole side chain of histidine has a pKa value of approximately 6.0. Therefore, histidine is an effective buffer in the pH range of 5.0 to 7.0.[1][2] For optimal buffering capacity, it is best to use histidine at a pH close to its pKa.[3]
Q2: Why is histidine a good buffer choice for enzyme assays?
Histidine is often chosen for its ability to maintain a stable pH in the physiologically relevant range of 5.5 to 7.0.[1] This is critical for many enzymes that exhibit optimal activity within this window. Additionally, its structure can sometimes contribute to the stability of the enzyme being assayed.[2][4]
Q3: How does temperature affect the pH of a histidine buffer?
The pH of a histidine buffer is temperature-dependent. As the temperature decreases, the pH of the buffer will increase. It is crucial to adjust the pH of your histidine buffer at the temperature at which you will be performing your enzyme assay to ensure accuracy.[5]
Q4: Can histidine buffers interfere with enzyme assays?
Yes, in some cases. The imidazole group of histidine can chelate metal ions, which can be problematic for metalloenzymes that require these ions for their activity.[6][7][8] It is essential to consider the specific requirements of your enzyme when selecting a buffer. Additionally, high concentrations of histidine can interfere with certain analytical methods like Imaged Capillary Isoelectric Focusing (icIEF) by causing a "histidine gap" in the electropherogram.[1]
Q5: How should I store my histidine buffer?
For long-term storage, it is recommended to store histidine buffer solutions at 2-8°C. For extended periods, sterile filtration and storage in a tightly sealed container are advisable to prevent microbial growth and changes in pH due to CO2 absorption from the atmosphere.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected enzyme activity.
Possible Cause: The pH of the histidine buffer is incorrect for the specific enzyme's optimal activity. The pH of the final assay mixture may be different from the stock buffer due to the addition of substrates, cofactors, or other components.
Troubleshooting Steps:
-
Verify the pH of the final reaction mixture: Do not assume the pH of your stock buffer is the final pH of your assay. Use a calibrated pH meter to measure the pH of the complete assay mixture (including all components except the enzyme).
-
Perform a pH profile: Determine the optimal pH for your enzyme by measuring its activity over a range of pH values using a series of histidine buffers.[9]
-
Account for temperature: Ensure the pH of the buffer was adjusted at the same temperature as the planned enzyme assay.[5]
Issue 2: Lower than expected activity of a metalloenzyme.
Possible Cause: The histidine in the buffer is chelating essential metal ions from the active site of the enzyme.
Troubleshooting Steps:
-
Consider an alternative buffer: If your enzyme is known to be a metalloenzyme, consider using a non-chelating buffer such as HEPES or MOPS.
-
Saturate with metal ions: If histidine is the only suitable buffer, you may need to add a slight excess of the required metal ion to the assay mixture to saturate both the enzyme and the chelating effect of the buffer. This should be done cautiously, as excess metal ions can also be inhibitory.
-
Determine the optimal metal ion concentration: Perform a titration with the specific metal ion in your histidine buffer to find the optimal concentration for your enzyme's activity.
Issue 3: Precipitation or turbidity in the assay mixture.
Possible Cause: The pH of the buffer may be close to the isoelectric point (pI) of the enzyme or other proteins in the sample, leading to aggregation and precipitation.
Troubleshooting Steps:
-
Adjust the buffer pH: Move the pH of the buffer further away from the pI of your protein of interest.
-
Increase buffer concentration: A higher buffer concentration may help to maintain the solubility of the protein.
-
Include stabilizing agents: Consider adding excipients such as sucrose or arginine, which have been shown to improve the stability of proteins in histidine buffers.[10]
Data Presentation
The addition of various components to your enzyme assay can alter the final pH of the histidine buffer. The following table provides a representative illustration of how common additives might affect the pH of a 50 mM L-histidine buffer initially at pH 6.0. The exact changes will depend on the specific concentrations and interactions of all components in your assay.
| Additive | Concentration in Assay | Representative pH Change | Final pH (Illustrative) |
| None | - | None | 6.00 |
| MgCl₂ | 5 mM | Slight Decrease | 5.95 |
| ATP | 2 mM | Decrease | 5.85 |
| DMSO | 5% (v/v) | Negligible | 6.00 |
| MgCl₂ + ATP | 5 mM + 2 mM | Significant Decrease | 5.75 |
Experimental Protocols
Protocol 1: Preparation of 1 Liter of 50 mM L-Histidine Buffer, pH 6.0
Materials:
-
L-Histidine (free base, MW: 155.15 g/mol )
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L volumetric flask
Procedure:
-
Calculate the required mass of L-Histidine:
-
Mass = Molarity × Molecular Weight × Volume
-
Mass = 0.050 mol/L × 155.15 g/mol × 1 L = 7.76 g
-
-
Dissolve the L-Histidine:
-
Add approximately 800 mL of deionized water to a beaker with a stir bar.
-
While stirring, add the 7.76 g of L-Histidine. It may not fully dissolve at this stage.
-
-
Adjust the pH:
-
Place the calibrated pH electrode in the solution.
-
Slowly add 1 M HCl dropwise while monitoring the pH. The L-Histidine will dissolve as the pH drops.
-
Continue adding HCl until the pH is approximately 6.0.
-
If you overshoot the target pH, use 1 M NaOH to adjust it back.
-
-
Final Volume Adjustment:
-
Once the pH is stable at 6.0, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the 1 L mark.
-
Cap the flask and invert several times to ensure the solution is homogenous.
-
-
Sterilization and Storage:
-
For long-term use, sterile filter the buffer through a 0.22 µm filter.
-
Store at 2-8°C.
-
Protocol 2: Determining the Optimal pH for an Enzyme using a Histidine Buffer Series
Objective: To identify the pH at which an enzyme exhibits maximum activity.
Procedure:
-
Prepare a series of histidine buffers: Prepare 50 mM L-histidine buffers at various pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) following the protocol above.
-
Set up the enzyme reactions: For each pH value, prepare a reaction mixture containing the buffer, substrate, and any necessary cofactors at their final concentrations.
-
Equilibrate temperature: Incubate the reaction mixtures at the optimal temperature for the enzyme.
-
Initiate the reactions: Add a fixed amount of the enzyme solution to each reaction mixture to start the reaction.
-
Measure enzyme activity: At defined time points, measure the rate of product formation or substrate consumption using an appropriate detection method (e.g., spectrophotometry, fluorometry).
-
Plot the data: Plot the enzyme activity (initial reaction rate) as a function of pH to determine the optimal pH.
Mandatory Visualizations
Caption: Workflow for determining the optimal pH of an enzyme.
Caption: Troubleshooting logic for common histidine buffer issues.
References
- 1. nestgrp.com [nestgrp.com]
- 2. Histidine buffer preparation | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Histidine Assay Kit (Fluorometric) (ab308229) is not available | Abcam [abcam.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. CN112798720A - Application of histidine buffer solution in reduction of protein aggregates - Google Patents [patents.google.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Precipitation in Histidine Buffer
Welcome to the technical support center for troubleshooting protein precipitation when using histidine buffers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating in a histidine buffer?
Protein precipitation in a histidine buffer can be triggered by several factors:
-
pH proximity to the isoelectric point (pI): Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. If the pH of your histidine buffer is too close to the pI of your protein, it can lead to aggregation and precipitation.[1][2] Histidine is an effective buffer in the pH range of 5.5 to 7.4.[3]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which can increase the likelihood of aggregation, especially if the buffer conditions are suboptimal.[1]
-
Suboptimal Buffer Conditions: An inappropriate ionic strength or the absence of necessary stabilizing excipients can lead to precipitation.[1] Some proteins require high salt concentrations to remain soluble.[4]
-
Temperature Stress: Freeze-thaw cycles or exposure to elevated temperatures can induce protein unfolding and aggregation.[5][6][7][8]
-
Buffer Exchange Issues: Rapid changes in buffer composition, such as the removal of a stabilizing agent like imidazole or a reduction in salt concentration during buffer exchange, can cause precipitation.[4]
Q2: How does histidine buffer help stabilize proteins?
Histidine is a widely used buffer in monoclonal antibody (mAb) formulations because it is known to reduce antibody aggregation.[9][10] Its stabilizing effect is attributed to several mechanisms:
-
pH Buffering: The imidazole side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in a physiologically relevant pH range.[3] Maintaining a stable pH is crucial for preventing pH-sensitive degradation pathways like aggregation.[3]
-
Shielding Hydrophobic Regions: Histidine molecules can adsorb to the protein surface, shielding solvent-exposed hydrophobic regions.[10] This reduces protein-protein interactions that can lead to aggregation.[10][11]
-
Antioxidant Effects: Histidine can scavenge reactive oxygen species (ROS) and chelate metal ions that catalyze oxidation, thus protecting sensitive amino acid residues from damage.[3]
Q3: What is the optimal concentration of histidine for protein stability?
The optimal histidine concentration is protein-dependent. However, studies have shown that increasing the concentration of histidine can inhibit aggregation and reduce the viscosity of a protein solution.[9][10] For example, in one study with an anti-IL8 monoclonal antibody, increasing histidine concentration enhanced stability in both aqueous and lyophilized forms.[11] It is crucial to empirically determine the ideal concentration for your specific protein and formulation.
Q4: Can additives in the histidine buffer improve my protein's stability?
Yes, certain additives can enhance protein stability in a histidine buffer:
-
Arginine: The addition of arginine to histidine buffer systems has been shown to provide additional stabilization, particularly under temperature stress and during freeze-thaw cycles.[5][6][7][8] An optimized formulation for a model IgG3 was identified as 200 mM arginine, 50 mM histidine, and 100 mM NaCl at pH 6.5.[12]
-
Sucrose or Mannitol: These can be used as stabilizers, acting as cryoprotectants and lyoprotectants during freeze-drying.[13]
-
Avoid Lysine: In some cases, the addition of lysine to histidine buffers has been shown to result in protein destabilization.[5][6][7]
Troubleshooting Guides
Issue 1: Protein precipitates immediately after buffer exchange into a histidine buffer.
This is a common issue that often points to a drastic change in the protein's environment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation after buffer exchange.
Detailed Steps:
-
Verify Protein pI and Buffer pH: Ensure the pH of your histidine buffer is at least 1-1.5 units away from your protein's isoelectric point (pI).
-
Evaluate Salt Concentration: If your protein was in a high-salt buffer previously, a sharp decrease in ionic strength could cause precipitation.[4] Try performing a gradual buffer exchange or maintaining a higher salt concentration in the final histidine buffer.
-
Consider Removed Components: If the previous buffer contained a stabilizing agent like imidazole (common in His-tag purification), its removal can lead to instability.[4] Consider adding other stabilizing excipients like arginine to your histidine buffer.[5][6][7][8]
Issue 2: Protein precipitates during freeze-thaw cycles in histidine buffer.
Freeze-thaw stress can lead to a significant increase in aggregate formation.[5][6][7][8]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Supporting Evidence |
| pH shifts during freezing | Consider adding cryoprotectants like sucrose or glycerol to minimize pH changes. In some systems, phosphate buffers have shown smaller pH changes during freezing compared to histidine.[14] | The components of a buffer can crystallize at different rates, leading to significant pH shifts in the unfrozen liquid phase.[15] |
| Cold Denaturation | Add stabilizing excipients like arginine. The incorporation of arginine into a histidine/HCl buffer has been shown to enhance protein stability during freeze-thaw cycles.[5][6][7] | Arginine can act as a stabilizing agent, potentially by interacting with the protein surface and preventing unfolding.[12] |
| Concentration Gradients | Ensure rapid and uniform freezing and thawing. Mixing the solution after thawing can help redissolve precipitates.[14] | During freezing and thawing, concentration gradients of both the protein and buffer components can form, leading to localized areas of high concentration and precipitation.[14] |
Issue 3: Increased turbidity or visible precipitates over time at storage temperature.
This indicates a slow aggregation process.
Logical Relationship Diagram
Caption: Pathway from suboptimal storage to protein precipitation.
Optimization Strategies:
-
Optimize Histidine Concentration: Systematically screen a range of histidine concentrations (e.g., 10 mM to 50 mM) to find the level that provides maximum stability for your protein.
-
Screen Stabilizing Excipients: Evaluate the effect of adding excipients like arginine, sucrose, or polysorbates. A Design of Experiments (DoE) approach can be highly effective for this.[12]
-
Adjust pH: Even small adjustments to the pH (e.g., ± 0.5 units) can sometimes have a significant impact on long-term stability.
-
Storage in Stainless Steel: Be cautious when storing formulations with high concentrations of histidine at elevated temperatures in stainless steel containers, as this has been reported to cause coloration and aggregation.[11]
Experimental Protocols
Protocol 1: Preparation of a Histidine Buffer (e.g., 20 mM L-Histidine, pH 6.0)
Materials:
-
L-Histidine (free base)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
High-purity water
-
Calibrated pH meter
Procedure:
-
Calculate the required mass of L-Histidine: For 1 liter of a 20 mM solution, you will need:
-
0.020 mol/L * 155.15 g/mol (MW of L-Histidine) = 3.103 g
-
-
Dissolve L-Histidine: Add the calculated mass of L-Histidine to approximately 800 mL of high-purity water in a beaker with a stir bar. Stir until fully dissolved.
-
Adjust pH: Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Slowly add small volumes of HCl to lower the pH, or NaOH to raise it, until the target pH of 6.0 is reached.
-
Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add it to the flask. Bring the final volume to 1 L with high-purity water.
-
Sterilization: Sterile filter the buffer through a 0.22 µm filter into a sterile container.
Protocol 2: Assessing Protein Aggregation by Size Exclusion Chromatography (SEC)
Principle:
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Larger molecules, such as protein aggregates, will elute earlier than smaller, monomeric proteins.
Methodology:
-
System Preparation:
-
Equilibrate the SEC column and HPLC system with the mobile phase (typically the protein's formulation buffer, e.g., 20 mM Histidine, 150 mM NaCl, pH 6.5).
-
Ensure a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare protein samples at a known concentration (e.g., 1 mg/mL).
-
Filter the samples through a low-protein-binding 0.22 µm syringe filter if any visible particulates are present.
-
-
Injection and Elution:
-
Inject a defined volume of the protein sample (e.g., 20-100 µL) onto the column.
-
Elute the sample isocratically with the mobile phase at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer and any high-molecular-weight species (aggregates).
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
This technical support center provides a starting point for addressing protein precipitation in histidine buffers. Successful formulation often requires empirical testing and optimization for each specific protein.
References
- 1. benchchem.com [benchchem.com]
- 2. agrisera.com [agrisera.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability [hrcak.srce.hr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mapping of solution components, pH changes, protein stability and the elimination of protein precipitation during freeze-thawing of fibroblast growth factor 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Choosing the Optimal Buffer for Monoclonal Antibody Stability: A Comparative Guide to Histidine and Citrate
The long-term stability of monoclonal antibodies (mAbs) is a critical quality attribute in biopharmaceutical development. A key factor in ensuring this stability is the choice of buffering agent in the formulation. Among the most common buffers used are histidine and citrate. This guide provides an objective comparison of their performance in maintaining mAb stability, supported by experimental data, detailed methodologies, and visual workflows.
Overview of Histidine and Citrate Buffers
L-Histidine is an amino acid buffer with a pKa of approximately 6.0, making it an effective buffer in the pH range of 5.5 to 7.4, which is often ideal for mAb stability. Its imidazole side chain is thought to interact with the mAb surface, potentially shielding it from aggregation and other degradation pathways.
Citrate is a tricarboxylic acid with three pKa values (3.13, 4.76, 6.40), providing it with a broad buffering range, typically utilized between pH 3.0 and 6.2 for mAb formulations. While effective, citrate has been associated with inducing higher aggregation and particle formation in some mAbs, particularly at pH 6.0, compared to histidine.
Comparative Experimental Data
The following tables summarize quantitative data from studies comparing the stability of monoclonal antibodies in histidine versus citrate buffers under various stress conditions.
Table 1: Effect of Buffer on mAb Aggregation (Size Exclusion Chromatography - SEC)
| Monoclonal Antibody | Buffer System | Stress Condition | Monomer Purity (%) | Soluble Aggregates (%) | Reference |
| Human IgG1 mAb | 20 mM L-histidine, pH 6.0 | 4 weeks at 40°C | 98.6 | 1.4 | |
| 20 mM Citrate, pH 6.0 | 4 weeks at 40°C | 97.2 | 2.8 | ||
| Adalimumab | 20 mM L-histidine, pH 6.0 | Freeze-Thaw Cycles (5x) | 99.1 | 0.9 | |
| 20 mM Citrate, pH 6.0 | Freeze-Thaw Cycles (5x) | 98.5 | 1.5 |
Table 2: Conformational Stability Assessment (Differential Scanning Calorimetry - DSC)
| Monoclonal Antibody | Buffer System | Tm1 (°C) | Tm2 (°C) | Observations | Reference |
| Human IgG1 mAb | 10 mM L-histidine, pH 6.0 | 71.5 | 82.0 | Higher melting temperatures indicate greater thermal stability. | |
| 10 mM Citrate, pH 6.0 | 70.8 | 81.2 | Lower melting temperatures suggest reduced conformational stability. |
Table 3: Sub-Visible and Visible Particle Formation
| Monoclonal Antibody | Buffer System | Stress Condition | Sub-Visible Particles/mL (>10µm) (MFI) | Visible Particles | Reference |
| Adalimumab | 20 mM L-histidine, pH 6.0 | Agitation Stress (24h) | 1,500 | None | |
| 20 mM Citrate, pH 6.0 | Agitation Stress (24h) | 8,900 | Few observed | ||
| Human IgG1 mAb | 20 mM L-histidine, pH 6.0 | Freeze-Thaw Cycles (3x) | 450 | None | |
| 20 mM Citrate, pH 6.0 | Freeze-Thaw Cycles (3x) | 2,100 | None |
Experimental Methodologies
Detailed protocols for the key stability-indicating assays are provided below.
3.1. Size Exclusion Chromatography (SEC) This technique is used to separate and quantify mAb monomers from aggregates and fragments based on their hydrodynamic radius.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.
-
Mobile Phase: 100 mM sodium phosphate, 250 mM sodium chloride, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: mAb samples are diluted to a concentration of 1 mg/mL with the mobile phase.
-
Analysis: The chromatogram is integrated to determine the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
3.2. Differential Scanning Calorimetry (DSC) DSC measures the thermal stability of a protein by detecting the heat change associated with its unfolding as temperature is increased.
-
Instrument: MicroCal VP-Capillary DSC or similar.
-
Sample Preparation: The mAb sample is dialyzed against the buffer of interest (e.g., 10 mM Histidine, pH 6.0 or 10 mM Citrate, pH 6.0). The protein concentration is adjusted to 1 mg/mL.
-
Scan Rate: 1°C/min from 20°C to 100°C.
-
Analysis: The resulting thermogram is analyzed to determine the melting temperatures (Tm), which correspond to the unfolding of different protein domains (e.g., Fab and Fc).
3.3. Micro-Flow Imaging (MFI) MFI is used to quantify and characterize sub-visible particles in the 1-100 µm size range.
-
Instrument: ProteinSimple MFI 5200 or equivalent.
-
Sample Analysis: A defined volume of the mAb formulation is drawn through a flow cell and imaged by a high-resolution camera.
-
Data Analysis: The software analyzes the images to provide particle counts, size distribution, and morphological parameters. This allows for the differentiation of proteinaceous particles from other contaminants.
Workflow and Logical Relationships
Diagram 1: mAb Stability Assessment Workflow The following diagram illustrates a typical experimental workflow for comparing the effectiveness of different buffer formulations on monoclonal antibody stability.
Caption: Workflow for comparing mAb stability in different buffers.
Diagram 2: Buffer-Induced Destabilization Pathways This diagram illustrates the hypothetical pathways through which a sub-optimal buffer like citrate can lead to mAb aggregation, especially when compared to a more protective buffer like histidine.
Caption: Proposed mechanisms of mAb destabilization vs. stabilization.
Discussion and Conclusion
Experimental evidence consistently demonstrates that for many IgG1 monoclonal antibodies, particularly around pH 6.0, histidine is a superior buffering agent to citrate for maintaining stability. Data from SEC, DSC, and MFI analyses indicate that mAbs formulated in histidine exhibit lower levels of aggregation, higher conformational stability, and reduced particle formation when subjected to thermal, mechanical, and freeze-thaw stresses.
The proposed mechanism for histidine's protective effect involves its ability to better control pH in both liquid and frozen states and potentially favorable interactions between the imidazole ring of histidine and the mAb surface. In contrast, citrate buffers can cause a significant drop in pH upon freezing, which can lead to protein unfolding and subsequent aggregation.
Recommendation: While the optimal buffer is always mAb-specific, histidine is often a stronger starting candidate than citrate for formulations at a pH of approximately 6.0. It is crucial to perform comprehensive formulation screening and forced degradation studies, as outlined in the workflow above, to identify the most suitable buffer for each specific monoclonal antibody.
comparative analysis of histidine and phosphate buffers in cell culture
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffering system is a critical parameter in cell culture, directly impacting cell viability, growth, metabolism, and the quality of biological products. Among the various options, phosphate and histidine-based buffers are two of the most common choices. This guide provides an objective, data-driven comparison of their performance in cell culture applications to aid in the selection of the optimal buffer for your specific research needs.
At a Glance: Key Differences
| Feature | Histidine Buffer | Phosphate Buffer (PBS) |
| Buffering Range (pKa) | ~6.0 (imidazole side chain) | ~7.2 (H₂PO₄⁻/HPO₄²⁻) |
| Physiological Relevance | Amino acid, naturally present in cells and media.[1] | A primary component of the extracellular fluid and blood plasma buffering system. |
| pH Stability with Temperature | More stable with temperature changes, especially during freeze-thaw cycles.[2] | Prone to significant pH shifts upon freezing and thawing.[2] |
| Interaction with Divalent Cations | Minimal interaction. | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺. |
| Cellular Interactions | Can serve as a nutrient and has been shown to enhance culture viability and productivity.[3] | High concentrations can be cytotoxic and may interfere with cellular signaling pathways.[4] |
| Protein Stability | Known to reduce protein aggregation and is a preferred buffer for monoclonal antibody formulations.[4] | Can sometimes lead to protein destabilization. |
| Common Applications | Biopharmaceutical formulations, cryopreservation, and cell culture media. | General cell washing, reagent preparation, and as a component in some culture media. |
Performance Data: A Quantitative Comparison
The following tables summarize the key performance indicators for histidine and phosphate buffers in a typical cell culture environment.
Table 1: Physicochemical Properties
| Parameter | Histidine Buffer | Phosphate Buffer |
| Effective Buffering Range | pH 5.5 - 7.0[5] | pH 5.8 - 8.0[6] |
| pKa at 25°C | ~6.0 | ~7.21 |
| Temperature-Dependent pH Shift | Minimal; pKa decreases with increasing temperature, but generally stable under typical culture and storage conditions.[7] | Significant; pH can drop substantially upon freezing.[2] |
| Chelation of Metal Ions | The imidazole ring can chelate metal ions.[8] | Can form precipitates with divalent metal ions. |
Table 2: Impact on Cell Culture Performance
| Parameter | Histidine Buffer | Phosphate Buffer |
| Cell Viability | Generally high; supplementation with histidine-containing dipeptides has been shown to enhance culture viability.[3] | Can be cytotoxic at high concentrations; prolonged exposure to PBS alone can reduce cell viability. |
| Cell Growth | Can support robust cell growth, particularly in chemically defined media. | Can support growth, but phosphate limitation or excess can alter metabolism and growth characteristics.[9] |
| Metabolic Profile | Histidine supplementation can lead to lower lactate and ammonia production, and better pH maintenance.[3] | High phosphate can alter metabolic pathways. |
| Recombinant Protein Titer | Associated with enhanced protein production.[3] | Can support protein production, but buffer-related stress may have a negative impact. |
| Product Quality (Glycosylation) | Generally favorable for maintaining desired glycosylation patterns. | Alterations in phosphate levels can potentially impact post-translational modifications. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of buffering agents. Below are protocols for key experiments to assess buffer performance in cell culture.
Protocol 1: Preparation of Buffer Stock Solutions
1.1. 1 M L-Histidine Stock Solution (pH 7.0)
-
Dissolution: Weigh 155.15 g of L-Histidine free base and add it to approximately 800 mL of cell culture grade water.
-
pH Adjustment: While stirring, slowly add concentrated HCl to dissolve the histidine and adjust the pH to 7.0.
-
Final Volume: Once the desired pH is reached, add water to a final volume of 1 L.
-
Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.
-
Storage: Store at 2-8°C.
1.2. 10x Phosphate-Buffered Saline (PBS) (pH 7.4)
-
Dissolution: To 800 mL of cell culture grade water, add:
-
80 g of NaCl
-
2 g of KCl
-
14.4 g of Na₂HPO₄ (dibasic anhydrous)
-
2.4 g of KH₂PO₄ (monobasic anhydrous)
-
-
pH Adjustment: Adjust the pH to 7.4 with HCl or NaOH if necessary.
-
Final Volume: Add water to a final volume of 1 L.
-
Sterilization: Autoclave for 20 minutes at 121°C, 15 psi.
-
Storage: Store at room temperature. Dilute to 1x with sterile water before use.
Protocol 2: Comparative Analysis of Cell Viability and Growth
This protocol outlines a method to compare the effects of histidine and phosphate buffers on mammalian cell viability and proliferation using an MTT assay.[10][11]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in their standard growth medium to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Buffer Treatment:
-
Prepare experimental media by supplementing basal medium with either histidine or phosphate buffer to the desired final concentration (e.g., 10 mM, 20 mM). Ensure the pH of all experimental media is adjusted to 7.4.
-
Include a control group with the standard cell culture medium.
-
After 24 hours, carefully aspirate the seeding medium and replace it with 100 µL of the respective experimental or control media.
-
-
Incubation and Viability Assessment (MTT Assay):
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate the percentage of cell viability for each buffer condition relative to the control.
-
Plot cell viability against time to generate growth curves for each condition.
-
Visualizing Key Concepts
Buffer Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate buffer for a cell culture application.
Phosphate Signaling Pathway Interference
Phosphate is not an inert component in cell culture; it can act as a signaling molecule. High extracellular phosphate concentrations can activate intracellular signaling cascades, which may have unintended consequences on cellular behavior and experimental outcomes.
Conclusion and Recommendations
Both histidine and phosphate buffers have their place in cell culture, but their suitability depends heavily on the specific application.
Phosphate buffers (PBS) are an economical and effective choice for short-term applications such as cell washing and reagent preparation, where the potential for cytotoxicity and interaction with media components is minimal.[12] Their use as the primary buffering system in long-term cell culture, especially for sensitive cell lines or for the production of biologics, should be approached with caution due to the potential for pH instability and interference with cellular processes.
Histidine buffers are emerging as a superior alternative for many cell culture applications, particularly in the context of biopharmaceutical production.[4] Its favorable pKa at physiological pH, greater stability across temperature changes, and beneficial effects on cell viability and protein stability make it a robust choice for maintaining a consistent and optimal culture environment.[2][3] While the cost may be higher than phosphate, the investment can be justified by improved process consistency and product quality.
For researchers engaged in drug development and the production of therapeutic proteins, the use of a histidine-based buffering system is highly recommended . For general cell culture and less sensitive applications, phosphate buffers remain a viable option , provided their limitations are understood and controlled for. Ultimately, the empirical testing of a chosen buffer with the specific cell line and process is crucial to ensure optimal performance and reproducible results.
References
- 1. Histidine is essential for growth of Komagataella phaffii cultured in YPA medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Physiological alterations of GS-CHO cells in response to adenosine monophosphate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histidine buffered media maintains pH stabile during cooled transportation of human ovarian tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHO Cells adapted to inorganic phosphate limitation show higher growth and higher pyruvate carboxylase flux in phosphate replete conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Histidine's Antioxidant Prowess: A Comparative Analysis Against Other Amino Acids
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of various biomolecules is paramount. Among the proteinogenic amino acids, L-histidine has garnered significant attention for its multifaceted antioxidant properties. This guide provides an objective comparison of histidine's antioxidant capacity against other amino acids, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic and nutraceutical potential.
Histidine's unique imidazole ring is central to its chemical and biological functions, including its roles in proton buffering, metal ion chelation, and the scavenging of reactive oxygen and nitrogen species. Its ability to neutralize harmful free radicals and inhibit oxidative processes positions it as a noteworthy candidate for further investigation in the context of oxidative stress-related pathologies.
Unveiling the Antioxidant Mechanisms of Histidine
Histidine employs a multi-pronged approach to combat oxidative stress, primarily through:
-
Direct Radical Scavenging: The imidazole ring of histidine can directly interact with and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), effectively quenching these damaging molecules.
-
Metal Ion Chelation: Histidine is an effective chelator of transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺). By binding to these metals, it prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Inhibition of Lipid Peroxidation: By scavenging free radicals and chelating pro-oxidant metals, histidine helps to prevent the chain reaction of lipid peroxidation, thereby protecting the integrity of cell membranes.
-
Modulation of Cellular Signaling: Emerging evidence suggests that histidine's antioxidant effects are also mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of amino acids can be quantified using various in vitro assays. Each assay measures a different aspect of antioxidant activity. Below is a summary of findings from studies comparing histidine to other amino acids using common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.
| Amino Acid | DPPH Scavenging Activity (%) at a specific concentration | Reference |
| Histidine | 4.48% at 25mM | |
| Cysteine | Showed the highest activity among 20 amino acids | |
| Tryptophan | Strong antioxidant activity | |
| Methionine | Strong antioxidant activity | |
| Tyrosine | Strong antioxidant activity | |
| Arginine | Strong antioxidant activity | |
| Lysine | Strong antioxidant activity |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
| Amino Acid | Antioxidant Capacity (Qualitative or Rank) | Reference |
| Histidine | Showed antioxidant capacity | |
| Cysteine | High antioxidant capacity | |
| Tryptophan | High antioxidant capacity | |
| Tyrosine | High antioxidant capacity | |
| Methionine | High antioxidant capacity |
Note: Specific TEAC values for a comprehensive list of amino acids were not found in the provided search results.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.
| Amino Acid | Antioxidant Capacity (Qualitative) | Reference |
| Cysteine | The only amino acid showing significant antioxidant effect in one study |
Note: Quantitative FRAP data comparing a wide range of amino acids was not available in the provided search results.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are expressed as Trolox equivalents.
| Amino Acid | ORAC Value (Rank Order) | Reference |
| Tyrosine | 1st | |
| Methionine | 2nd | |
| Tryptophan | 3rd | |
| Cysteine | 4th | |
| Histidine | 5th | |
| Lysine | 6th | |
| Leucine | 7th | |
| Phenylalanine | 8th | |
| Arginine | 9th |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the scavenging of the stable DPPH radical by antioxidants. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the amino acid solution (at various concentrations) to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the amino acid.
ABTS Radical Scavenging Assay
Principle: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Methodology:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Reagent Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the amino acid solution is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of the standard antioxidant, Trolox.
FRAP Assay
Principle: The FRAP assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Methodology:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: The amino acid solution is mixed with the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The FRAP value is determined from a standard curve prepared with a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O) and is expressed as µM Fe²⁺ equivalents.
ORAC Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated by a free radical initiator (such as AAPH).
Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, the free radical initiator (AAPH), and the amino acid samples in a suitable buffer (e.g., phosphate buffer, pH 7.4). Trolox is used as a standard.
-
Reaction Mixture: In a black 96-well plate, the fluorescent probe is mixed with the amino acid solution or Trolox standard.
-
Incubation: The plate is incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the AAPH solution to all wells.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as Trolox equivalents.
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved in assessing and understanding the antioxidant properties of histidine, the following diagrams are provided.
The Impact of Histidine on Protein Conformational Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histidine, a unique amino acid with a pKa near physiological pH, plays a critical role in the conformational stability of proteins. Its imidazole side chain can exist in neutral or positively charged states, allowing it to participate in a diverse range of interactions that can either stabilize or destabilize protein structure. This guide provides a comprehensive evaluation of histidine's impact on protein stability, comparing its effects with other alternatives and presenting supporting experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Histidine's Effects
The following tables summarize quantitative data from various studies, highlighting the influence of histidine on key protein stability parameters.
Table 1: Effect of Histidine on the Thermodynamic Stability of Proteins
| Protein Variant | Condition | Tm (°C) | ΔGunfolding (kcal/mol) | Reference |
| Hamster Prion Protein (GHaPrP) | Neutral pH | - | 6.1 | [1] |
| Hamster Prion Protein (GHaPrP) | Protonated His | - | 3.4 | [1] |
| Rabbit Prion Protein (RaPrP) | Neutral pH | - | 7.0 | [1] |
| Rabbit Prion Protein (RaPrP) | Protonated His | - | 4.2 | [1] |
| Anti-IL8 mAb (ABX-IL8) | 4 mM Histidine | - | - | [2] |
| Anti-IL8 mAb (ABX-IL8) | 6 mM Histidine | - | - | [2] |
Table 2: Influence of Histidine Protonation on Interaction Energies
| Interacting Pair | Average Binding Energy (kcal/mol) | Interaction Type | Reference |
| His⁰–Phe | -3.1 | π–π stacking | [3] |
| His⁰–Tyr | -3.2 | π–π stacking | [3] |
| His⁰–Trp | -4.0 | π–π stacking | [3] |
| His⁺–Phe | -4.1 | Cation–π | [3] |
| His⁺–Tyr | -4.5 | Cation–π | [3] |
| His⁺–Trp | -5.6 | Cation–π | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a widely used technique to assess the secondary structure of proteins and monitor conformational changes upon alterations in conditions such as pH or temperature.[4][5][6][7]
Objective: To determine the effect of histidine on the secondary structure and thermal stability of a protein.
Materials:
-
Purified protein of interest
-
Histidine buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, with varying concentrations of histidine, pH adjusted)
-
Control buffer (without histidine)
-
CD Spectropolarimeter
-
Quartz cuvette with a path length of 0.1 cm
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the control buffer.
-
Create a series of protein samples with increasing concentrations of histidine by adding aliquots of a concentrated histidine stock solution.
-
Ensure the final protein concentration is in the range of 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Set the wavelength range for far-UV CD, typically from 190 to 250 nm, to monitor secondary structure.[7]
-
Set the temperature control as required. For thermal melts, a ramp rate of 1°C/minute is common.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectra of the protein samples with and without histidine at a constant temperature (e.g., 25°C).
-
For thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as the temperature is increased.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analyze the spectra to estimate the percentage of secondary structure elements (α-helix, β-sheet, etc.).
-
For thermal melts, plot the change in mean residue ellipticity as a function of temperature to determine the melting temperature (Tm).
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat changes that occur in a biomolecule during a controlled temperature increase, providing information on the thermodynamics of protein unfolding.[8][9][10][11][12]
Objective: To quantify the effect of histidine on the thermodynamic stability (Tm and ΔHcal) of a protein.
Materials:
-
Purified protein of interest
-
Histidine buffer
-
Control buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare protein samples in the desired histidine and control buffers at a concentration of approximately 1-2 mg/mL.
-
Degas the samples to prevent bubble formation during the scan.
-
-
Instrument Setup:
-
Set the temperature range for the scan, ensuring it covers the entire unfolding transition of the protein. A typical range is 20°C to 100°C.
-
Set the scan rate, commonly between 60-90°C/hour.
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the corresponding buffer into the reference cell.
-
Perform a buffer-buffer scan first to establish a baseline.
-
Run the scan with the protein sample.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.
-
The peak of the thermogram corresponds to the melting temperature (Tm).[8]
-
The area under the peak represents the calorimetric enthalpy of unfolding (ΔHcal).[12]
-
Fit the data to a suitable model to determine the van't Hoff enthalpy (ΔHvH) and the change in heat capacity (ΔCp).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan and tyrosine residues, is a sensitive method to probe changes in the tertiary structure of a protein.[13][14][15][16]
Objective: To assess the impact of histidine on the local environment of aromatic residues and the tertiary structure of a protein.
Materials:
-
Purified protein of interest
-
Histidine buffer
-
Control buffer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare protein samples in the desired histidine and control buffers. The protein concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation wavelength).
-
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm (for both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).
-
Set the emission wavelength range, typically from 300 to 400 nm.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the buffer alone.
-
Record the fluorescence emission spectra of the protein samples with and without histidine.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectra.
-
Analyze changes in the fluorescence intensity and the wavelength of maximum emission (λmax). A blue shift in λmax indicates that tryptophan residues are in a more hydrophobic environment, while a red shift suggests increased solvent exposure.
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the key mechanisms by which histidine influences protein stability and a typical experimental workflow for its evaluation.
Caption: Mechanism of histidine's pH-dependent impact on protein stability.
Caption: Workflow for assessing protein stability in the presence of histidine.
Concluding Remarks
The stabilizing or destabilizing effect of histidine on protein conformation is highly context-dependent, relying on factors such as the protein's primary sequence, the location of histidine residues (buried or solvent-exposed), and the solution pH.[1][17] At pH values below its pKa, the protonated imidazole ring of histidine can engage in favorable cation-π interactions with aromatic residues, contributing to stability.[3] Conversely, the introduction of positive charges can also lead to electrostatic repulsion, potentially destabilizing the native structure.[18][19] As a buffer, histidine is widely used in monoclonal antibody formulations to maintain a pH where the protein exhibits optimal stability and to prevent aggregation by shielding solvent-exposed hydrophobic regions.[2] The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate and understand the multifaceted role of histidine in modulating protein conformational stability.
References
- 1. Interplay of buried histidine protonation and protein stability in prion misfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. file.yizimg.com [file.yizimg.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. news-medical.net [news-medical.net]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 11. tainstruments.com [tainstruments.com]
- 12. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 13. Deprotonation of a Single Amino Acid Residue Induces Significant Stability in an α-Helical Heteropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation. | Semantic Scholar [semanticscholar.org]
- 16. Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atomic view of the histidine environment stabilizing higher-pH conformations of pH-dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Histidine Monohydrochloride
This guide provides immediate, essential safety and logistical information for the handling and disposal of Histidine Monohydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. A filter type P2 is recommended.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, give oxygen and seek medical attention.[1][8] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] If irritation persists, seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1][5] Seek medical attention.[8] |
| Ingestion | Rinse mouth with water.[5][8] Do NOT induce vomiting.[1] Call a poison center or a doctor if you feel unwell.[5] |
Spill Cleanup
-
Evacuate and Ventilate : Evacuate unnecessary personnel and ventilate the spillage area.[5]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][9]
-
Cleanup :
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable national, state, and local regulations.[4][8] It is generally advised to dispose of the material as you would a non-hazardous waste.[8] For specific guidance, contact a licensed professional waste disposal service.[6] Do not mix with other waste.[4] Handle uncleaned containers as you would the product itself.[4]
References
- 1. biospectra.us [biospectra.us]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.nl [fishersci.nl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. uww.edu [uww.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. ajiaminoscience.eu [ajiaminoscience.eu]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
